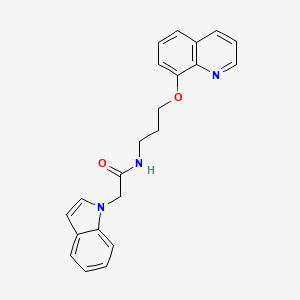
2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide, also known as IQPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential therapeutic applications in various areas, including cancer treatment, neurological disorders, and cardiovascular diseases. In
Wissenschaftliche Forschungsanwendungen
Antitubercular Applications
2-(Quinolin-4-yloxy)acetamides demonstrate potent antitubercular activity, showing effectiveness against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These compounds have minimal toxicity to mammalian cells and exhibit synergistic effects with rifampin, indicating their potential as alternative therapeutics for tuberculosis treatment (Pissinate et al., 2016) (Giacobbo et al., 2017).
Antimicrobial and Antifungal Activities
Compounds within this class have shown promising antibacterial and antifungal activities. For example, novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides exhibited significant activity against various pathogenic microorganisms, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Anticancer Potential
The synthesis of indole–quinoline–oxadiazoles and their evaluation as anticancer agents revealed that these compounds have significant cytotoxic potential against cancer cell lines. One compound, in particular, showed low IC50 values and high selectivity indices towards breast adenocarcinoma cells, suggesting its use as a potential cancer therapeutic agent (Kamath, Sunil, & Ajees, 2016).
Sensing Applications
Certain derivatives, such as N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, have been developed as highly selective fluorescent sensors for metals like cadmium and zinc, displaying high selectivity and sensitivity. This capability is crucial for monitoring metal ion concentrations in environmental and biological samples (Zhou et al., 2012).
Material Science and Structural Studies
The structural properties of quinoline derivatives, including their crystalline and co-crystal forms, have been explored for various applications. These studies provide insights into the chemical behavior and potential uses of these compounds in material science (Karmakar, Sarma, & Baruah, 2007) (Kalita & Baruah, 2010).
Eigenschaften
IUPAC Name |
2-indol-1-yl-N-(3-quinolin-8-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-21(16-25-14-11-17-6-1-2-9-19(17)25)23-13-5-15-27-20-10-3-7-18-8-4-12-24-22(18)20/h1-4,6-12,14H,5,13,15-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCWINVYWIELCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

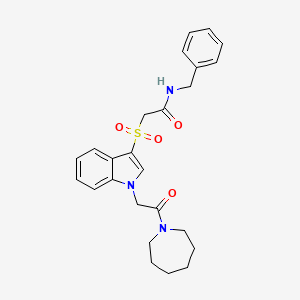
![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)
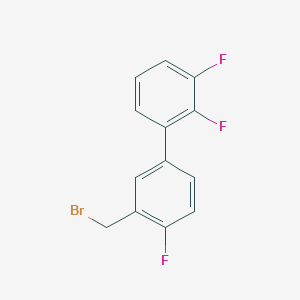
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2843578.png)
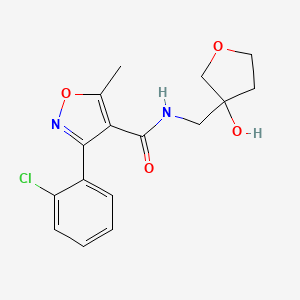
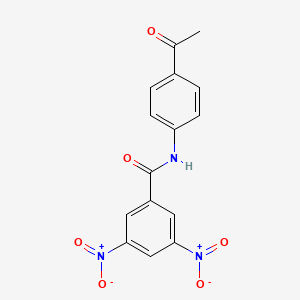
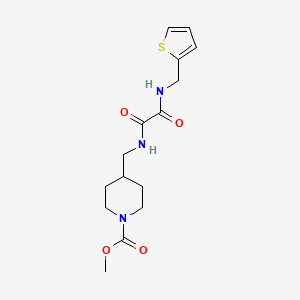
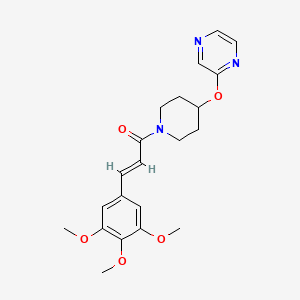

![Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2843588.png)
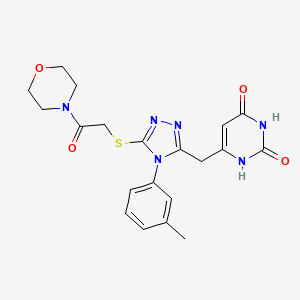
![3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one](/img/structure/B2843590.png)
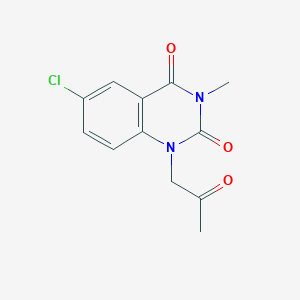
![3-(2-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2843594.png)